molecular formula C15H18ClNO4 B1199337 Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)- CAS No. 67932-85-8

Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-

Cat. No. B1199337
CAS RN: 67932-85-8
M. Wt: 311.76 g/mol
InChI Key: FHZMAAGOSXDIBJ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-, also known as Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-, is a useful research compound. Its molecular formula is C15H18ClNO4 and its molecular weight is 311.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67932-85-8

Product Name

Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(2-oxooxolan-3-yl)acetamide

InChI

InChI=1S/C15H18ClNO4/c1-9-4-5-11(16)10(2)14(9)17(13(18)8-20-3)12-6-7-21-15(12)19/h4-5,12H,6-8H2,1-3H3

InChI Key

FHZMAAGOSXDIBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)C)N(C2CCOC2=O)C(=O)COC

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)N(C2CCOC2=O)C(=O)COC

synonyms

CGA 80000
CGA-80000
N-(3-chloro-2,6-dimethylphenyl)-N-(2-oxotetrahydrofuranyl)-2-methoxyacetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Over 2 hours, 74.6 g (1.05 moles) of chlorine are introduced at 25°-30° C. into a solution of 277 g (1.0 mole) of N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline and 5 g of iron(III) chloride in 300 ml of 85% formic acid. The reaction is exothermic and virtually no gas evolves. When the addition of chlorine is complete, the reaction mixture is stirred for 30 minutes at 25° C., the formic acid is then distilled off in vacuo, the residue is taken up in 500 ml of toluene and the toluenic solution is washed with 100 ml of water. The oily residue obtained after the toluene has been distilled off is crystallised from a mixture of isopropanol and hexane, affording 287 g (92% of theory) of N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-3-chloro-2,6-dimethylaniline with a melting point of 80°-82° C.
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline
Quantity
277 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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